molecular formula C11H9F3N2O B11868854 2-Methyl-8-(trifluoromethoxy)quinolin-4-amine CAS No. 1189105-74-5

2-Methyl-8-(trifluoromethoxy)quinolin-4-amine

Cat. No.: B11868854
CAS No.: 1189105-74-5
M. Wt: 242.20 g/mol
InChI Key: HPJXWVKITMDHJV-UHFFFAOYSA-N
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Description

2-Methyl-8-(trifluoromethoxy)quinolin-4-amine is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-8-(trifluoromethoxy)quinolin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including solvent selection and catalyst loading, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-8-(trifluoromethoxy)quinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-8-(trifluoromethoxy)quinolin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-8-(trifluoromethoxy)quinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-8-(trifluoromethoxy)quinolin-4-amine stands out due to its unique combination of the trifluoromethoxy group and the quinoline scaffold. This combination imparts enhanced lipophilicity, metabolic stability, and potential biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

1189105-74-5

Molecular Formula

C11H9F3N2O

Molecular Weight

242.20 g/mol

IUPAC Name

2-methyl-8-(trifluoromethoxy)quinolin-4-amine

InChI

InChI=1S/C11H9F3N2O/c1-6-5-8(15)7-3-2-4-9(10(7)16-6)17-11(12,13)14/h2-5H,1H3,(H2,15,16)

InChI Key

HPJXWVKITMDHJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)OC(F)(F)F)N

Origin of Product

United States

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